molecular formula C14H11N3O B1678702 2-Amino-5-benzoylbenzimidazole CAS No. 52329-60-9

2-Amino-5-benzoylbenzimidazole

Cat. No. B1678702
CAS RN: 52329-60-9
M. Wt: 237.26 g/mol
InChI Key: GPMHHSJZGVOEFS-UHFFFAOYSA-N
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Description

2-Amino-5-benzoylbenzimidazole, also known as aminomebendazole or ambz CPD, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups .


Synthesis Analysis

The synthesis of 2-Amino-5-benzoylbenzimidazole involves several complexes with Mn(II) and Co(II) using different anions, Cl–, Br–, I–, NO3−, CH3COO–, HCOO–, ClO4− and SO42−. These have been isolated as stable, non-hygroscopic solids .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-benzoylbenzimidazole consists of a benzene ring fused to an imidazole ring (a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds) .


Chemical Reactions Analysis

Several complexes of 2-Amino-5-benzoylbenzimidazole with Mn(II) and Co(II) using different anions have been isolated as stable, non-hygroscopic solids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-benzoylbenzimidazole include a molecular weight of 237.26, a density of 1.1513 (rough estimate), a melting point of 176-185°C, a boiling point of 379.79°C (rough estimate), and a refractive index of 1.5700 (estimate) .

Scientific Research Applications

Pharmaceutical Applications

Mebendazole-amine is a benzimidazole-based compound, which is an important pharmacophore in modern drug discovery . It possesses potential applications as medicinal drugs, with more than 20 drugs available for the treatment of different diseases .

Antimicrobial Properties

Benzimidazole-based compounds, including Mebendazole-amine, have been found to exhibit antibacterial and antifungal activities .

Anticonvulsant Properties

These compounds also show anticonvulsant activities, making them potentially useful in the treatment of epilepsy and related disorders .

Anti-Diabetic Properties

Mebendazole-amine has potential anti-diabetic properties, which could be useful in managing diabetes .

Antioxidant Properties

Benzimidazole-based compounds are known to exhibit antioxidant properties, which can help in neutralizing harmful free radicals in the body .

Anticancer Properties

Mebendazole can penetrate the blood–brain barrier and has been shown to inhibit the malignant progression of glioma by targeting signaling pathways related to cell proliferation, apoptosis, or invasion/migration, or by increasing the sensitivity of glioma cells to conventional chemotherapy or radiotherapy .

Anti-Inflammatory and Analgesic Properties

These compounds have been found to exhibit anti-inflammatory and analgesic properties, making them potentially useful in managing pain and inflammation .

Antiviral Properties

Mebendazole-amine also exhibits antiviral properties, which could be useful in the treatment of various viral infections .

Future Directions

Future research could focus on the development of new methods for sensitive quantification of mebendazole in the presence of degraded product . Additionally, the synthesis of new complexes of 2-Amino-5-benzoylbenzimidazole with different anions could be explored .

properties

IUPAC Name

(2-amino-3H-benzimidazol-5-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMHHSJZGVOEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200353
Record name R-18986
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Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-benzoylbenzimidazole

CAS RN

52329-60-9
Record name Aminomebendazole
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Synthesis routes and methods

Procedure details

A slurry of 50 g of 2-amino-1-isopropylsulfonyl-5-benzoylbenzimidazole was heated in 300 ml of acetone and 500 ml of water with 350 ml of 1N sodium hydroxide on a steam bath for two hours. The heating was continued to remove the acetone. Afterwards the solution was cooled to room temperature with stirring. When the cleavage was complete, the precipitate title compound was filtered and washed with water. m/e=237, 160, 105, 77.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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